molecular formula C12H9BrO4 B15366104 8-Bromo-4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid

8-Bromo-4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid

Cat. No.: B15366104
M. Wt: 297.10 g/mol
InChI Key: OHROTZCNXIMLIU-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid is a naphthalene-derived compound featuring a bromine atom at position 8, a hydroxyl group at position 4, a methoxy group at position 5, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

8-bromo-4-hydroxy-5-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H9BrO4/c1-17-10-3-2-8(13)7-4-6(12(15)16)5-9(14)11(7)10/h2-5,14H,1H3,(H,15,16)

InChI Key

OHROTZCNXIMLIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid (CAS: 1255944-64-9)
  • Structural Differences :
    • The 4-oxo group replaces the hydroxyl group in the target compound.
    • The naphthalene ring is partially saturated (tetrahydro derivative).
  • Conjugation: Saturation of the ring disrupts aromaticity, reducing planarity and conjugation effects, which may alter photochemical properties . Stability: Safety data indicate thermal sensitivity (P210 precaution: "Keep away from heat sources"), suggesting lower thermal stability than the fully aromatic target compound .
4-Bromo-1-naphthalenecarboxylic Acid (CAS: 6929-81-3)
  • Structural Differences :
    • Bromine at position 4 instead of 6.
    • Absence of hydroxyl and methoxy groups.
  • Steric Effects: The absence of hydroxyl and methoxy groups reduces steric hindrance, possibly enhancing reactivity in substitution reactions .
5-Bromonaphthalene-1,4-dicarboxylic Acid (CAS: 51934-39-5)
  • Structural Differences :
    • Two carboxylic acid groups at positions 1 and 3.
    • Bromine at position 4.
  • Implications: Acidity: Dual carboxylic acid groups significantly lower pKa values compared to the mono-acid target compound. Metal Chelation: Enhanced capacity for coordinating metal ions, making it suitable for catalytic or material science applications .

Comparative Data Table

Compound Name Bromine Position Functional Groups Key Properties Applications
8-Bromo-4-hydroxy-5-methoxy-2-naphthalenecarboxylic acid 8 -OH (C4), -OCH₃ (C5), -COOH (C2) High hydrogen-bonding capacity, moderate acidity Pharmaceutical intermediates, ligands
8-Bromo-5-methoxy-4-oxo-tetrahydro derivative 8 -OCH₃ (C5), -COOH (C2), -C=O (C4) Reduced aromaticity, thermal sensitivity Organic synthesis, specialty chemicals
4-Bromo-1-naphthalenecarboxylic acid 4 -COOH (C1) Higher acidity, minimal steric hindrance Dyes, polymer additives
5-Bromonaphthalene-1,4-dicarboxylic acid 5 -COOH (C1, C4) Strong metal chelation, low pKa Catalysis, metal-organic frameworks

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